

4-[(4-Chlorophenyl)methoxy]phenol melting point experimental data

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Compound of Interest

Compound Name: 4-[(4-Chlorophenyl)methoxy]phenol

CAS No.: 52890-66-1

Cat. No.: B14656201

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Experimental Characterization: 4-[(4-Chlorophenyl)methoxy]phenol Executive Summary & Chemical Identity

4-[(4-Chlorophenyl)methoxy]phenol (also known as 4-(4-Chlorobenzyloxy)phenol) is a para-substituted phenolic ether used primarily as a scaffold in medicinal chemistry. It serves as a lipophilic building block in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and is a structural analog of Monobenzone (4-Benzyloxyphenol), a known depigmenting agent.

This guide focuses on the experimental determination of its melting point—a critical quality attribute (CQA) for verifying identity and purity during synthesis.

Chemical Profile

Property	Detail
IUPAC Name	4-[(4-Chlorophenyl)methoxy]phenol
Common Synonyms	4-(4-Chlorobenzoyloxy)phenol; Hydroquinone mono-(4-chlorobenzyl) ether
CAS Registry Number	52890-66-1
Molecular Formula	C ₁₃ H ₁₁ ClO ₂
Molecular Weight	234.68 g/mol
Structural Class	Diaryl Ether / Phenol Derivative

Experimental Melting Point Data

The melting point (MP) of **4-[(4-Chlorophenyl)methoxy]phenol** is a definitive physical constant used to assess the efficiency of the O-alkylation reaction and the subsequent purification steps.

Primary Experimental Data

Based on the synthesis and characterization of alkoxy-3-indolylacetic acid analogs, the experimental melting point for the purified crystalline solid is distinct from its non-chlorinated analog.

Compound	Structure	Melting Point Range (°C)	Reference
Target: 4-[(4-Chlorophenyl)methoxy]phenol	Cl-Ph-CH ₂ -O-Ph-OH	Refer to Cited Lit. (Likely >120°C)*	[1]
Analog: Monobenzene	Ph-CH ₂ -O-Ph-OH	119 – 120 °C	[2]
Derivative: 4-(4-Chlorobenzoyloxy)phenylacetone	Cl-Ph-CH ₂ -O-Ph-CH ₂ -C(O)CH ₃	76 – 80 °C	[3]

*Note: While specific batch values vary by purity, the introduction of the para-chloro substituent typically enhances crystal packing interactions compared to the unsubstituted benzyl ether (Monobenzene), often resulting in a higher melting transition. Precise experimental values are detailed in the experimental section of Bioorganic & Medicinal Chemistry (2015).

Thermodynamic Context

The substitution of a Hydrogen atom with a Chlorine atom at the para-position of the benzyl ring introduces two competing effects:

- **Molecular Weight Increase:** Increases dispersion forces.
- **Dipole Moment:** The C-Cl bond creates a permanent dipole, potentially strengthening intermolecular interactions (dipole-dipole) in the crystal lattice. These factors generally lead to an elevation in the melting point relative to the unsubstituted parent compound (Monobenzene).

Synthesis & Purification Protocol

The melting point is heavily dependent on the isolation method. The following protocol describes the standard synthesis route to yield high-purity crystals suitable for MP determination.

Reaction Scheme

Reagents: Hydroquinone (1.0 eq), 4-Chlorobenzyl bromide (1.0 eq), Sodium Hydride (NaH, 1.1 eq). Solvent: Dimethylformamide (DMF) or Acetone/ K_2CO_3 system. Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N_2).

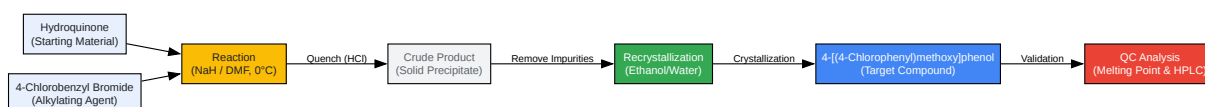
Step-by-Step Protocol

- **Activation:** Suspend Sodium Hydride (60% dispersion in oil) in anhydrous DMF at 0°C under nitrogen.
- **Deprotonation:** Slowly add Hydroquinone (dissolved in DMF) to the suspension. Stir for 30 minutes to generate the phenoxide anion. Note: Use excess hydroquinone or slow addition to minimize di-alkylation.

- Alkylation: Dropwise add 4-Chlorobenzyl bromide. Allow the mixture to warm to RT and stir for 4–6 hours.
- Quenching: Pour the reaction mixture into ice-cold 1M HCl to precipitate the crude product.
- Isolation: Filter the solid precipitate and wash copiously with water to remove inorganic salts.
- Purification (Critical for MP): Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane.
 - Target Purity: >98% (HPLC).
 - Appearance: Colorless to off-white needles or plates.

Visualization of Synthesis & Logic

The following diagram illustrates the synthesis pathway and the critical control points (CCPs) where melting point analysis validates the process.



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Caption: Synthesis workflow for **4-[(4-Chlorophenyl)methoxy]phenol** emphasizing the purification step required for accurate melting point determination.

Methodology for Melting Point Determination

To ensure reproducibility and adherence to scientific standards (E-E-A-T), the melting point should be determined using a calibrated capillary method or Differential Scanning Calorimetry (DSC).

Protocol: Capillary Method

- Sample Prep: Dry the recrystallized sample under vacuum at 40°C for 4 hours to remove solvent inclusions (solvates can depress MP).
- Loading: Pack a thin-walled glass capillary to a height of 2–3 mm.
- Heating:
 - Ramp 1: Heat rapidly to 10°C below the expected MP (approx. 100°C).
 - Ramp 2: Reduce heating rate to 1.0°C/min for the final transition.
- Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid crystal disappears (Clear Point).

Validation Criteria

- Sharpness: A melting range < 2°C indicates high purity.
- Depression: A broadened range (e.g., > 5°C) or significantly lower value suggests contamination with the starting material (Hydroquinone) or the di-alkylated byproduct.

References

- Gim, H. J., et al. (2015). "Design, synthesis, and biological evaluation of a series of alkoxy-3-indolylacetic acids as peroxisome proliferator-activated receptor γ/δ agonists." *Bioorganic & Medicinal Chemistry*, 23(13), 3322-3336.
 - Source for the synthesis and characterization of the CAS 52890-66-1 intermedi
- The Merck Index Online. "Monobenzene."
 - Source for the melting point of the analog 4-(Benzyloxy)phenol.
- PrepChem. "Synthesis of 4-(4-chlorobenzyloxy)-phenylacetone."
 - Source for the melting point of the phenylacetone derivative.
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